3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
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Overview
Description
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[2,1-c][1,2,4]triazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can be achieved through several methods. One common approach involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate under metal-free conditions . Another method includes the use of triethylamine-promoted intermolecular [3 + 2] cycloaddition pathways .
Industrial Production Methods: Industrial production of this compound typically involves scalable multi-component reactions that offer high efficiency and broad substrate scope. These methods are designed to provide moderate to good yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like haloketones, haloesters, and hydrazonoyl halides are employed.
Major Products Formed: The major products formed from these reactions include various substituted triazoles and pyrimidine derivatives .
Scientific Research Applications
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of functional materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound’s interaction with biological receptors can lead to various pharmacological effects, including anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in the arrangement of nitrogen atoms.
1,2,4-Triazoles: These are closely related and exhibit similar chemical properties and biological activities.
Uniqueness: 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is unique due to the presence of the trifluoromethyl group, which enhances its physicochemical and pharmacological properties. This group significantly improves the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C6H6F3N3 |
---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-11-10-4-2-1-3-12(4)5/h1-3H2 |
InChI Key |
WEXXAAOPLCUROY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2C1)C(F)(F)F |
Origin of Product |
United States |
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